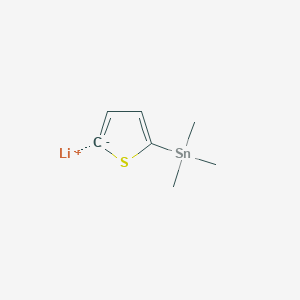![molecular formula C21H16O3 B14365841 3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one CAS No. 92688-35-2](/img/structure/B14365841.png)
3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a biphenyl group attached to a benzofuran core, which is further substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of biphenyl with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. Benzofuran derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is investigated for its potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects. Researchers are particularly interested in its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it may interact with receptors in the nervous system, leading to its potential use as an anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
- 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol
- 4-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
Comparison: Compared to similar compounds, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is unique due to the presence of the methoxy group at the 3-position of the benzofuran ring. This substitution significantly influences its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the biphenyl group provides structural rigidity, which can enhance the compound’s binding affinity to specific molecular targets.
Propriétés
Numéro CAS |
92688-35-2 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
3-methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-23-21(19-10-6-5-9-18(19)20(22)24-21)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
Clé InChI |
ACIDKCFXJSEXBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


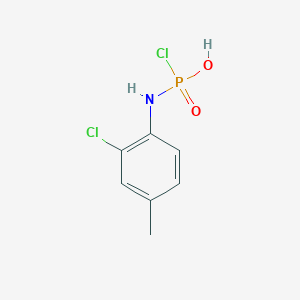


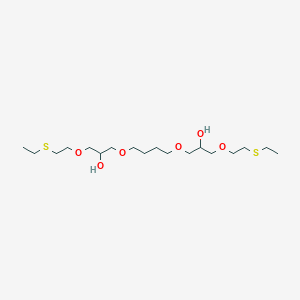
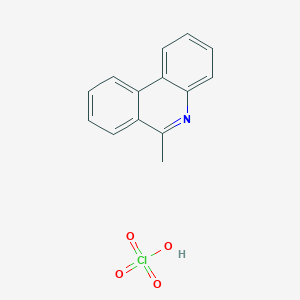
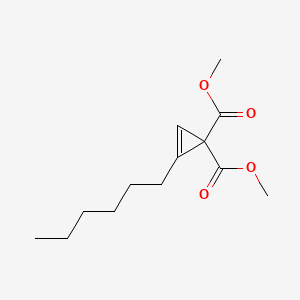
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
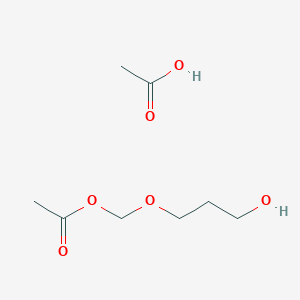
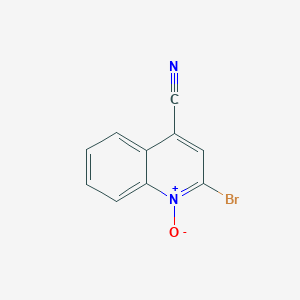
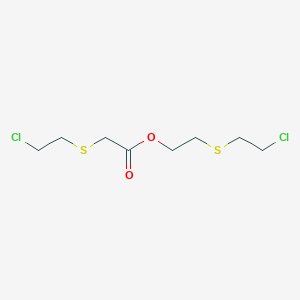
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
